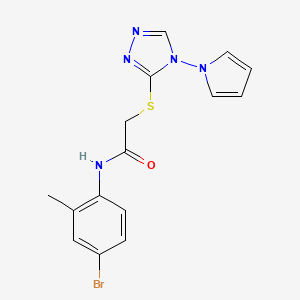

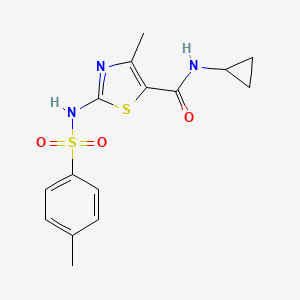

![molecular formula C26H31N5O2S B2818366 N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-74-5](/img/structure/B2818366.png)

N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Quinoxalines, on the other hand, are a class of organic compounds that contain a ring structure made up of two benzene rings sharing two adjacent carbon atoms .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of an azide with an alkyne . Quinoxalines can be synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Quinoxalines have a bicyclic structure composed of two benzene rings sharing two adjacent carbon atoms .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry . Quinoxalines can also undergo various reactions such as halogenation, acylation, and nitration .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and quinoxalines depend on their specific structures and the functional groups they contain. Factors such as polarity, solubility, melting point, and boiling point can vary widely among different compounds within these classes .科学的研究の応用

Synthesis and Biological Activity Prediction

A study conducted by Danylchenko, Drushlyak, and Kovalenko (2016) focused on the synthesis and computer prediction of the biological activity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The authors developed preparative protocols for their synthesis starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. Computer predictions using PASS and GUSAR software identified potential antineurotic activity, suggesting these compounds as candidates for treating male reproductive and erectile dysfunction, categorized as slightly toxic or practically nontoxic substances (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Anticancer Properties

Research on related triazoloquinazoline derivatives has shown promising antimicrobial and anticancer properties. For instance, compounds synthesized from reactions involving isatoic anhydride and different cyclic amines demonstrated significant antibacterial activities (Gineinah, 2001). Additionally, certain derivatives were evaluated for their anticancer activity, highlighting the potential of these compounds in developing new therapeutic agents (Reddy et al., 2015).

Novel Synthetic Approaches

The synthesis of novel triazoloquinazoline derivatives has been explored through various synthetic routes, offering a pathway to design compounds with enhanced biological activities. For example, Fathalla, Rayes, and Ali (2007) developed a new and convenient synthesis method for a variety of triazoloquinazoline derivatives, potentially offering non-sedative H1-antihistaminic activities (Fathalla, Rayes, & Ali, 2007).

Therapeutic Potential

The therapeutic potential of triazoloquinazoline derivatives extends beyond antimicrobial and anticancer applications. Some derivatives have shown potent inotropic activity, suggesting their use in heart-related conditions (Liu et al., 2009). Moreover, the synthesis of new classes of compounds has been linked to potential H1-antihistaminic agents, indicating their relevance in allergy treatment (Alagarsamy, Shankar, & Murugesan, 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-butan-2-yl-1-[(4-methylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2S/c1-6-18(5)27-23(32)20-11-12-21-22(13-20)31-25(30(24(21)33)14-16(2)3)28-29-26(31)34-15-19-9-7-17(4)8-10-19/h7-13,16,18H,6,14-15H2,1-5H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIOISXLUBQKQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

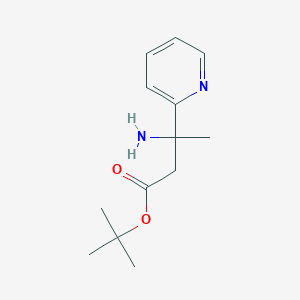

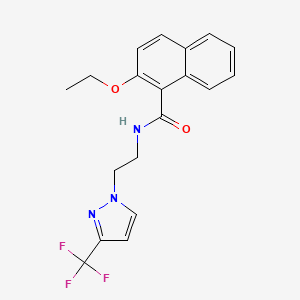

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

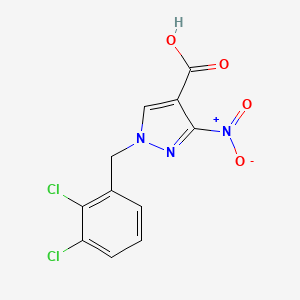

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

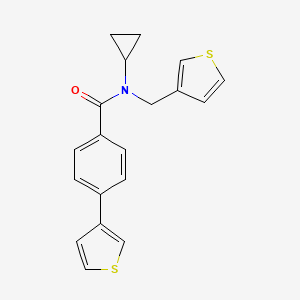

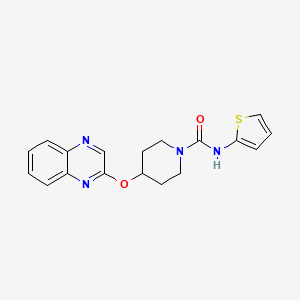

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)

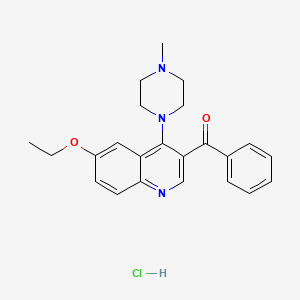

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)